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molecular formula C9H6N2OS B8664177 Pyridin-3-yl(thiazol-5-yl)methanone

Pyridin-3-yl(thiazol-5-yl)methanone

Cat. No. B8664177
M. Wt: 190.22 g/mol
InChI Key: MGJNVLCJLHVRSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09290476B2

Procedure details

A n-BuLi solution (2.37 mL, 3.80 mmol, 1.6 M solution in hexane) was slowly added to a −78° C. to a solution of 3-bromopyridine (0.600 g, 3.80 mmol) in Et2O (10 mL). After addition, stirring was continued for an additional 40 minutes and N-methoxy-N-methylthiazole-5-carboxamide (0.752 g, 4.37 mmol, Intermediate 11: step a) dissolved in Et2O (10 mL) was slowly added. The mixture was stirred at −78° C. for 10 minutes then warmed to 0° C. and stirred for 1 hour. The cold solution was quenched with saturated aqueous NH4Cl and warmed to room temperature. H2O was added and layers were separated. The aqueous layer was extracted with EtOAc and the combined organic extracts washed with brine, dried over Na2SO4, filtered, evaporated in vacuo and chromatographed (CH2Cl2/EtOAc) to provide the title compound as a yellow solid (precipitated from Et2O and dried under reduced pressure).
Quantity
2.37 mL
Type
reactant
Reaction Step One
Quantity
0.6 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
Intermediate 11
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Li]CCCC.Br[C:7]1[CH:8]=[N:9][CH:10]=[CH:11][CH:12]=1.CON(C)[C:16]([C:18]1[S:22][CH:21]=[N:20][CH:19]=1)=[O:17]>CCOCC>[N:9]1[CH:10]=[CH:11][CH:12]=[C:7]([C:16]([C:18]2[S:22][CH:21]=[N:20][CH:19]=2)=[O:17])[CH:8]=1

Inputs

Step One
Name
Quantity
2.37 mL
Type
reactant
Smiles
[Li]CCCC
Name
Quantity
0.6 g
Type
reactant
Smiles
BrC=1C=NC=CC1
Name
Quantity
10 mL
Type
solvent
Smiles
CCOCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CON(C(=O)C1=CN=CS1)C
Name
Intermediate 11
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
10 mL
Type
solvent
Smiles
CCOCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After addition
ADDITION
Type
ADDITION
Details
was slowly added
STIRRING
Type
STIRRING
Details
The mixture was stirred at −78° C. for 10 minutes
Duration
10 min
STIRRING
Type
STIRRING
Details
stirred for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The cold solution was quenched with saturated aqueous NH4Cl
TEMPERATURE
Type
TEMPERATURE
Details
warmed to room temperature
ADDITION
Type
ADDITION
Details
H2O was added
CUSTOM
Type
CUSTOM
Details
layers were separated
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with EtOAc
WASH
Type
WASH
Details
the combined organic extracts washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
chromatographed (CH2Cl2/EtOAc)

Outcomes

Product
Details
Reaction Time
40 min
Name
Type
product
Smiles
N1=CC(=CC=C1)C(=O)C1=CN=CS1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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